solenopsin

Catalog No.
S3720273
CAS No.
137038-57-4
M.F
C17H35N
M. Wt
253.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
solenopsin

CAS Number

137038-57-4

Product Name

solenopsin

IUPAC Name

(2R,6R)-2-methyl-6-undecylpiperidine

Molecular Formula

C17H35N

Molecular Weight

253.5 g/mol

InChI

InChI=1S/C17H35N/c1-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16(2)18-17/h16-18H,3-15H2,1-2H3/t16-,17-/m1/s1

InChI Key

AYJGABFBAYKWDX-IAGOWNOFSA-N

SMILES

CCCCCCCCCCCC1CCCC(N1)C

Canonical SMILES

CCCCCCCCCCCC1CCCC(N1)C

Isomeric SMILES

CCCCCCCCCCC[C@@H]1CCC[C@H](N1)C

The exact mass of the compound (2R,6R)-2-methyl-6-undecylpiperidine is 253.276950121 g/mol and the complexity rating of the compound is 178. Its Medical Subject Headings (MeSH) category is 1. It belongs to the ontological category of 2 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Reference Compound: (2R,6R)-2-Methyl-6-undecylpiperidine may be used as a reference compound in studies involving piperidine derivatives. Its known structure and properties allow researchers to compare and contrast the characteristics of other similar molecules [, ].

  • Chemical Biology: The piperidine ring structure is present in many biologically active molecules. Research may explore (2R,6R)-2-methyl-6-undecylpiperidine's potential interactions with biological systems to understand its pharmacological effects or use it as a scaffold for drug design [].

Current Availability of Information:

It's important to note that most information available on (2R,6R)-2-methyl-6-undecylpiperidine is limited to its commercial availability from chemical suppliers [, ]. Further scientific research on its specific applications might not be readily available in public databases.

Solenopsin is a lipophilic alkaloid primarily found in the venom of fire ants, specifically from the species Solenopsis invicta. Its molecular formula is C₁₇H₃₅N, and it is characterized by a piperidine ring with a methyl group at position 2 and a long hydrophobic chain at position 6. At room temperature, solenopsin appears oily and is insoluble in water, with an absorbance peak at 232 nanometers . This compound is considered the primary toxin in fire ant venom and is responsible for severe reactions, including cardiorespiratory failure in humans following multiple stings .

Typical of alkaloids. It has been shown to inhibit several biological pathways, notably the phosphoinositide 3-kinase (PI3K) signaling pathway, which is crucial for cell growth and survival. This inhibition leads to a decrease in the phosphorylation of Akt, a key protein kinase involved in multiple cellular processes . Additionally, solenopsin has demonstrated antimicrobial properties by interfering with quorum-sensing signaling in bacteria like Pseudomonas aeruginosa, reducing virulence factor production and biofilm formation .

Solenopsin exhibits notable biological activities:

  • Toxicity: It is toxic to both vertebrates and invertebrates. For instance, its analog, isosolenopsin A, has potent insecticidal effects that play a significant role in fire ant biology .
  • Anti-Angiogenic Properties: Solenopsin inhibits angiogenesis by acting on the PI3K signaling pathway, which may have implications for cancer treatment .
  • Inhibition of Nitric Oxide Synthase: It inhibits neuronal nitric oxide synthase non-competitively with L-arginine .
  • Antimicrobial Activity: Solenopsin has been shown to possess antimicrobial properties against gram-positive bacteria and can inhibit biofilm formation .

The synthesis of solenopsin has been explored through various methods:

  • Total Synthesis: Early methods involved complex multi-step processes starting from commercially available compounds like 4-chloropyridine. One approach includes alkylation with Grignard reagents followed by several modifications to yield solenopsin .
  • Simplified Two-Step Synthesis: More recent studies have reported simpler methods that yield solenopsin analogs from inexpensive starting materials such as dimethyl pyridine, significantly improving efficiency and yield .
  • Efficient Routes: A method described involves selective reduction techniques and the use of protecting groups to facilitate synthesis while maintaining high yields .

Solenopsin's unique properties lend it potential applications in various fields:

  • Biomedical Research: Due to its anti-angiogenic and anti-cancer properties, solenopsin may be explored as a therapeutic agent for cancer treatment and other hyperproliferative diseases .
  • Antimicrobial Agents: Its ability to inhibit bacterial quorum sensing suggests potential use as a disinfectant or surface-conditioning agent .
  • Chemotherapeutic Development: Solenopsins have shown promise against Trypanosoma cruzi, the causative agent of Chagas disease, indicating their potential as chemotherapeutic drugs .

Research on solenopsin's interactions focuses on its biochemical effects:

  • Cell Signaling Pathways: Studies have shown that solenopsin affects various signaling pathways, particularly by inhibiting Akt activity without affecting upstream activators like PI3K or PDK1. This specificity may provide insights into developing targeted therapies for diseases involving these pathways .
  • Impact on Cell Viability: Solenopsin and its analogs have demonstrated anti-proliferative effects on tumor cells across different conditions, suggesting their utility in cancer therapy research .

Solenopsin shares structural similarities with several other compounds but possesses unique properties that distinguish it:

CompoundStructure TypeKey FeaturesUnique Aspects
CeramideSphingolipidMajor regulator of cell signalingInduces mitophagy; broader biological roles
3-oxo-C₁₂-HSLQuorum-sensing signalInvolved in bacterial communicationSimilar antimicrobial activity
Isosolenopsin AAlkaloidInsecticidal effectsMore potent against specific insect species
Dihydropyridine DerivativesHeterocyclic compoundsVarious biological activitiesStructural variations lead to different effects

Solenopsin's unique combination of structural features and biological activities sets it apart from these similar compounds, particularly in its specific inhibitory actions on the PI3K/Akt pathway and its potential applications in both biomedical research and antimicrobial development .

XLogP3

6.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

253.276950121 g/mol

Monoisotopic Mass

253.276950121 g/mol

Heavy Atom Count

18

Wikipedia

Solenopsin

Dates

Last modified: 02-18-2024
Chen et al. Direct alpha-C-H bond functionalization of unprotected cyclic amines. Nature Chemistry, doi: 10.1038/nchem.2871, published online 6 November 2017

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